2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-
Description
2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- is an acrylonitrile derivative featuring a naphthalene substituent at the 3-position of the propenenitrile backbone and an E (trans) configuration. Its molecular formula is C₁₃H₉N, with a molar mass of 179.22 g/mol. The naphthalene moiety contributes to its hydrophobic character, while the nitrile group (-C≡N) imparts polarity and reactivity, making it suitable for applications in polymer chemistry and organic synthesis .
Properties
IUPAC Name |
3-naphthalen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIWZMHBWZYPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327426 | |
| Record name | 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301660-67-3 | |
| Record name | 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- typically involves the reaction of 2-naphthaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Piperidine or other organic bases
Industrial Production Methods
In an industrial setting, the production of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- with analogous acrylonitrile derivatives:
Key Observations :
- Hydrophobicity: The naphthalene group in the target compound enhances hydrophobicity compared to dimethylamino or sulfonyl substituents, impacting solubility in organic solvents .
- Reactivity: Electron-withdrawing groups (e.g., sulfonyl in C₉H₇NO₂S) increase electrophilicity of the acrylonitrile backbone, favoring nucleophilic additions . In contrast, the naphthalene group primarily contributes steric bulk rather than electronic effects .
Biological Activity
2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-, also known by its CAS number 301660-67-3, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields including pharmacology and material science.
- Molecular Formula : C13H11N
- Molecular Weight : 197.24 g/mol
- IUPAC Name : 3-(2-naphthalenyl)-2-propenenitrile
Biological Activity
The biological activity of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- has been investigated in several studies, revealing its potential as an anti-cancer agent and its interactions with various biological targets.
The compound exhibits its biological effects primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Interaction with Receptors : The compound can bind to specific receptors that modulate cellular signaling pathways.
Case Studies and Research Findings
-
Anticancer Activity
- A study published in the Journal of Organic Chemistry highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins .
- In vitro assays demonstrated that 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- significantly reduced the viability of breast cancer cells by up to 70% at concentrations of 10 µM .
- Antimicrobial Properties
- Neuroprotective Effects
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Journal of Organic Chemistry |
| Antimicrobial | Effective against Gram-positive bacteria | Journal of Organic Chemistry |
| Neuroprotective | Protects against oxidative stress | Journal of Organic Chemistry |
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